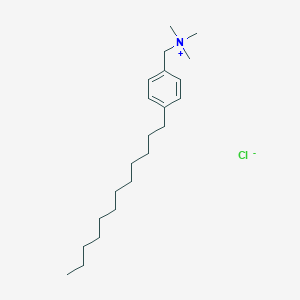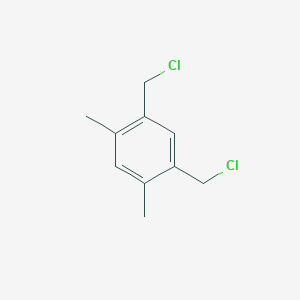
4-Dodecyl-N,N,N-trimethylbenzenmethanaminiumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its surfactant properties, making it valuable in formulations requiring emulsification, dispersion, and antimicrobial activity. The compound is also referred to as dodecylbenzyltrimethylammonium chloride and has the molecular formula C({22})H({40})ClN.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on bacterial and fungal cultures.
Medicine: Investigated for its potential use in disinfectants and antiseptics due to its broad-spectrum antimicrobial activity.
Industry: Utilized in formulations for personal care products, such as shampoos and conditioners, as well as in industrial cleaners and detergents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride typically involves the quaternization of dodecylbenzylamine with methyl chloride. The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or isopropanol. The process can be summarized as follows:
Starting Materials: Dodecylbenzylamine and methyl chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (20-40°C) to facilitate the quaternization process.
Procedure: Dodecylbenzylamine is dissolved in the solvent, and methyl chloride gas is bubbled through the solution. The reaction mixture is stirred until the formation of the quaternary ammonium salt is complete.
Purification: The product is isolated by filtration or precipitation, followed by washing with a non-polar solvent to remove any unreacted starting materials.
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. The final product is typically obtained as a high-purity solid or concentrated aqueous solution.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the benzyl and dodecyl groups can undergo oxidation reactions under strong oxidative conditions, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the compound can hydrolyze to form dodecylbenzylamine and trimethylamine.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, thiolate ions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Hydrolysis: Dodecylbenzylamine, trimethylamine.
Wirkmechanismus
The antimicrobial activity of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic dodecyl group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is part of a broader class of quaternary ammonium compounds, which include:
Benzalkonium Chloride: Similar in structure but with varying alkyl chain lengths. Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Contains a cetyl (hexadecyl) group instead of a dodecyl group. Commonly used in hair conditioners and fabric softeners.
Tetradecyltrimethylammonium Bromide: Similar to cetyltrimethylammonium chloride but with a tetradecyl (myristyl) group. Used in similar applications as other quaternary ammonium compounds.
The uniqueness of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride lies in its specific alkyl chain length and its balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as emulsification and antimicrobial activity.
Eigenschaften
CAS-Nummer |
1330-85-4 |
|---|---|
Molekularformel |
C22H40ClN |
Molekulargewicht |
354.0 g/mol |
IUPAC-Name |
(3-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NWUZFHOECSNOOL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















